![molecular formula C18H25NO13 B562131 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside CAS No. 136734-56-0](/img/structure/B562131.png)
4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
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Overview
Description
“4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside” is a chemical compound with the molecular formula C18H25NO13 . It acts as a chromogenic substrate for alpha-D-glucosidase . Upon cleavage by the enzyme, it yields a yellow solution . It is also used in the detection of glucansucrases and for yeast alpha-D-glucosidase . Further, it is a substrate for lysosomal alpha-glucosidase and maltase-glucoamylase .
Molecular Structure Analysis
The molecular structure of “4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside” is complex, with a molecular weight of 463.39 . The IUPAC name of the compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol .Chemical Reactions Analysis
“4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside” serves as a substrate for alpha-D-glucosidase . Upon cleavage by the enzyme, it is converted to a yellow-colored product .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in DMSO, methanol, and water . It has a melting point of 130-132°C .Scientific Research Applications
Chromogenic Substrate for Enzyme Assays
4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside: is widely used as a chromogenic substrate in enzyme assays . When enzymes such as alfa-D-glucosidase act on this compound, it releases a yellow-colored product, 4-nitrophenol, which can be quantitatively measured. This application is crucial for studying enzyme kinetics and for screening inhibitors that can regulate enzyme activity.
Detection of Glucansucrases
This compound is instrumental in the detection of glucansucrases, which are enzymes that catalyze the synthesis of glucans from sucrose . The ability to monitor glucansucrase activity is essential for research in carbohydrate chemistry and for understanding the role of these enzymes in various biological processes.
Yeast Alfa-D-Glucosidase Studies
In yeast research, 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside serves as a substrate to study alfa-D-glucosidase activity . This is particularly important in the brewing industry and in the study of yeast metabolism, where alfa-D-glucosidase plays a key role in the breakdown of sugars.
Lysosomal Alfa-Glucosidase Research
The compound is used as a substrate for lysosomal alfa-glucosidase, an enzyme involved in the breakdown of glycogen . Research in this area can lead to a better understanding of metabolic disorders such as Pompe disease, where there is a deficiency of this enzyme.
Maltase-Glucoamylase Substrate
It also acts as a substrate for maltase-glucoamylase, an enzyme that plays a significant role in starch digestion . Studies using this compound can help in understanding digestive processes and in designing therapeutic agents for digestive disorders.
Glycosidase Activity Assays
4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside: is used in glycosidase activity assays to measure the activity of enzymes that cleave glycosidic bonds . This has implications in various fields, including biofuel production, where glycosidase enzymes are used to break down plant biomass into fermentable sugars.
Pharmaceutical Research
In pharmaceutical research, this compound is used to study the interaction between drugs and glucosidase enzymes . This is particularly relevant for the development of antidiabetic drugs, as glucosidase inhibitors can help manage blood sugar levels in diabetic patients.
Biochemical Research
Lastly, the compound finds application in general biochemical research to study the structure-function relationship of enzymes . By observing how the compound interacts with different enzymes, researchers can infer the active sites and mechanisms of enzyme action.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism . This enzyme is responsible for breaking down complex sugars into simpler sugars, which can then be absorbed by the body.
Mode of Action
4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . This means that it changes color when it interacts with the enzyme. The compound is cleaved by α-glucosidase, releasing p-nitrophenol . This interaction and the resulting changes can be used to measure the activity of α-glucosidase .
Result of Action
The cleavage of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the release of p-nitrophenol . This compound can be quantified by colorimetric detection at 405 nm , providing a measure of α-glucosidase activity. This can be useful in research contexts, particularly in studies related to carbohydrate metabolism.
Safety and Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-XCZSIQBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858194 |
Source
|
Record name | 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136734-56-0 |
Source
|
Record name | 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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